molecular formula C8H12N2O4S B8616775 Ethyl nitro(1,3-thiazinan-2-ylidene)acetate CAS No. 58842-18-5

Ethyl nitro(1,3-thiazinan-2-ylidene)acetate

Cat. No. B8616775
CAS RN: 58842-18-5
M. Wt: 232.26 g/mol
InChI Key: YYVZJYQITNVISQ-UHFFFAOYSA-N
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Patent
US04033953

Procedure details

To a mixture of 235 g of 5,6-dihydro-2-methylthio)-4H-1,3-thiazine (A. F. McKay et al., J. Am. Chem. Soc., 80, 3339 (1958)) and 2 g of zinc chloride at approximately 115° in a nitrogen atmosphere, 263 g of ethyl nitroacetate (S. Zen, et. al., Kogyo Kagaku Zasshi, 74, 70 (1971)) was added dropwise over a 1.5 hour period. The mixture was held at 110°-120°. When evolution of methyl mercaptan ceased after 45 minutes stirring of the heated mixture, 1 g of zinc chloride was added and the mixture was stirred at about 115° For 1.25 hours. An additional 1 g of zinc chloride then was added and stirring of the mixture at about 115° was continued for 1.5 hours. The mixture then was poured into a cooled solution of 2/1 (volume) ether/isopropyl alcohol mixture. The crystallized product was collected, washed with ether and dried under reduced pressure to leave a tan solid, m.p. 100°-102°, which on recrystallization from methanol gave ethyl nitro(tetrahydro-2H-1,3-thiazin-2-ylidene)acetate (1A) as a pale yellow solid, m.p. 105°-106°.
Name
4H-1,3-thiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
263 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Name
ether isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:6]=[CH:5][CH2:4][N:3]=[CH:2]1.[N+:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-:9])=[O:8].CS>[Cl-].[Zn+2].[Cl-].CCOCC.C(O)(C)C>[N+:7]([C:10](=[C:2]1[NH:3][CH2:4][CH2:5][CH2:6][S:1]1)[C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-:9])=[O:8] |f:3.4.5,6.7|

Inputs

Step One
Name
4H-1,3-thiazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Three
Name
Quantity
263 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
ether isopropyl alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at about 115° For 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 110°-120°
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring of the mixture at about 115°
WAIT
Type
WAIT
Details
was continued for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The crystallized product was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a tan solid, m.p. 100°-102°, which
CUSTOM
Type
CUSTOM
Details
on recrystallization from methanol

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
[N+](=O)([O-])C(C(=O)OCC)=C1SCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.